molecular formula C16H22N4O5S B13372777 N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide

N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B13372777
M. Wt: 382.4 g/mol
InChI Key: OFNQGNQQCAFOSZ-UHFFFAOYSA-N
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Description

N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzoxadiazole core and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxadiazole intermediate with sulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydro-2-furanylmethyl Groups: This final step involves the reaction of the intermediate with tetrahydro-2-furanylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2-furanylmethyl)-2-furamide
  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • N-(tetrahydro-2-furanylmethyl)-1-naphthamide

Uniqueness

N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N4O5S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-5-(oxolan-2-ylmethylamino)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H22N4O5S/c21-26(22,18-10-12-4-2-8-24-12)16-14(17-9-11-3-1-7-23-11)6-5-13-15(16)20-25-19-13/h5-6,11-12,17-18H,1-4,7-10H2

InChI Key

OFNQGNQQCAFOSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(C3=NON=C3C=C2)S(=O)(=O)NCC4CCCO4

Origin of Product

United States

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